molecular formula C18H15N5O3S B2481483 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1797267-41-4

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2481483
CAS No.: 1797267-41-4
M. Wt: 381.41
InChI Key: CUICFTFQYATRNA-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-11-20-17(26-22-11)16-14(7-9-27-16)21-15(24)6-8-23-10-19-13-5-3-2-4-12(13)18(23)25/h2-5,7,9-10H,6,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUICFTFQYATRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that integrates a 1,2,4-oxadiazole moiety and a quinazoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties.

Chemical Structure

The molecular formula of the compound is C14H15N3O2SC_{14}H_{15}N_3O_2S, and its structure features:

  • A 1,2,4-oxadiazole ring, known for its diverse biological activities.
  • A thiophene ring that enhances electronic properties.
  • A quinazoline scaffold associated with various therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For example:

  • Compounds with similar structures have shown strong antibacterial effects against pathogens like Xanthomonas oryzae with EC50 values ranging from 19.44 to 36.25 μg/mL.

Antifungal Activity

The oxadiazole derivatives have also demonstrated moderate antifungal activity against various fungi. In bioassays, compounds similar to this compound were found to inhibit fungal growth effectively .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as:

  • Inhibition of DNA topoisomerases and tyrosine kinases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

  • The oxadiazole ring can disrupt cellular processes in pathogens.
  • The quinazoline moiety may interact with specific enzymes or receptors involved in disease pathways .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituents on the oxadiazole and quinazoline rings significantly influence the potency and selectivity against various biological targets.
Compound NameStructural FeaturesBiological Activity
3-Methyl-N-{[3-thiophenyl]-1,2,4-oxadiazol}Contains a thiophene and oxadiazoleAntimicrobial
5-Trifluoromethyl-N-{[5-methylthiazol]-1,2,4-thiadiazol}Thiadiazole instead of oxadiazoleAnticancer
4-Bromo-N-{[3-pyridyl]-1,2,4-thiadiazol}Different heterocyclic ringAntimicrobial

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Antituberculosis Screening : A study showed that related compounds exhibited potent antimycobacterial activity with IC90 values below 10 μM .
  • Cholinesterase Inhibition : Some derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), showing promising results with IC50 values ranging from 12.8 to 99.2 µM .

Scientific Research Applications

Antimicrobial Properties

Compounds containing oxadiazole rings have been reported to exhibit significant antimicrobial activity. Research indicates that derivatives of oxadiazole can inhibit bacterial growth effectively, particularly against Gram-positive bacteria. For instance, studies have shown that similar compounds demonstrate potent activity against strains like Bacillus cereus and Staphylococcus aureus .

Anticancer Activity

The quinazoline structure is well-documented for its anticancer properties. Compounds with this moiety have been studied extensively for their ability to inhibit tumor growth by targeting specific enzymes involved in cell proliferation. The dual action of the oxadiazole and quinazoline components suggests a synergistic effect, enhancing their potential as anticancer agents .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for various enzymes critical in metabolic pathways, including thymidylate synthase, which is essential for DNA synthesis. Inhibitors targeting this enzyme have shown promise in cancer therapy due to their ability to impede tumor cell growth .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various oxadiazole derivatives, compounds similar to N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide were tested against multiple bacterial strains using disc diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones against E. coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of quinazoline derivatives revealed that compounds with structural similarities to this compound showed IC50 values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). These findings underscore the potential of this compound in targeted cancer therapies .

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